Cefonicid Disodium Salt Cefonicid Disodium Salt
Brand Name: Vulcanchem
CAS No.: 190181-58-9
VCID: VC0024460
InChI:
SMILES:
Molecular Formula: C₁₈H₁₆N₆Na₂O₈S₃
Molecular Weight: 586.53

Cefonicid Disodium Salt

CAS No.: 190181-58-9

Cat. No.: VC0024460

Molecular Formula: C₁₈H₁₆N₆Na₂O₈S₃

Molecular Weight: 586.53

* For research use only. Not for human or veterinary use.

Cefonicid Disodium Salt - 190181-58-9

Specification

CAS No. 190181-58-9
Molecular Formula C₁₈H₁₆N₆Na₂O₈S₃
Molecular Weight 586.53

Introduction

Chemical Structure and Physical Properties

Cefonicid disodium salt is chemically identified as the disodium salt of (6R,7R)-7-[[(2R)-2-hydroxy-2-phenylacetyl]amino]-8-oxo-3-[[[1-(sulfomethyl)-1H-tetrazol-5-yl]thio]methyl]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid . It shares the basic β-lactam ring structure characteristic of all cephalosporins but contains unique side chains that influence its pharmacological properties.

Basic Physical and Chemical Data

PropertyValueSource
Chemical FormulaC₁₈H₁₆N₆O₈S₃ · 2Na
Molecular Weight586.5 g/mol
Physical StateCrystalline solid
ColorNot determined
CAS Number61270-78-8
InChI KeyNAXFZVGOZUWLEP-RFXDPDBWSA-L
UV Absorptionλmax: 269 nm

Mechanism of Action

Bacterial Cell Wall Inhibition

Like other cephalosporins, cefonicid exerts its bactericidal effect by interfering with bacterial cell wall synthesis . The compound binds to penicillin-binding proteins (PBPs) in the bacterial cell membrane, inhibiting the final transpeptidation step of peptidoglycan synthesis. This interference leads to weakening of the cell wall structure and eventually results in cell lysis and death due to osmotic pressure .

Beta-Lactamase Stability

Part of cefonicid's effectiveness against gram-negative bacteria is attributed to its relative resistance to hydrolysis by various beta-lactamases produced by these organisms . This stability allows the antibiotic to maintain its activity even against some beta-lactamase-producing strains, contributing to its broad spectrum of activity.

Pharmacokinetics

Cefonicid displays unique pharmacokinetic properties that allow for once-daily dosing, representing a significant advantage over many other antibiotics requiring multiple daily administrations.

Absorption and Distribution

When administered as a single dose of 7.5 mg/kg of body weight via a 5-minute intravenous infusion, cefonicid demonstrates the following properties:

ParameterValueSource
Peak Plasma Concentration95-156 μg/ml
Volume of Distribution0.11 ± 0.01 liters/kg
Plasma Protein BindingHigh
Tissue PenetrationHigh despite small volume of distribution

Metabolism and Elimination

ParameterValueSource
Plasma Half-life4.4 ± 0.8 hours
Plasma Clearance0.32 ± 0.06 ml/min per kg
Renal Clearance0.29 ± 0.05 ml/min per kg
Urinary Excretion88 ± 6% of dose over 48 hours
Urinary Concentration (0-12h)100-1,000 μg/ml
Urinary Concentration (12-24h)Average 84 μg/ml

The slow elimination of cefonicid results in plasma levels between 6 to 12 μg/ml after 12 hours following administration, which exceeds the minimum inhibitory concentration (MIC) for many susceptible bacteria for an extended period .

Antimicrobial Spectrum

Activity Against Gram-Negative Bacteria

Cefonicid demonstrates potent activity against numerous gram-negative organisms:

OrganismSusceptibilityMICSource
Escherichia coli>90% of strains inhibited≤12.5 μg/ml
Klebsiella pneumoniae>90% of strains inhibited≤12.5 μg/ml
Proteus mirabilis>90% of strains inhibited≤12.5 μg/ml
Indole-positive Proteus spp.>90% of strains inhibited≤12.5 μg/ml
Enterobacter spp.>90% of strains inhibited≤12.5 μg/ml
Citrobacter spp.Similar to cefamandole-
Providencia spp.Similar to cefamandole-

Activity Against Gram-Positive Bacteria

Cefonicid's activity against gram-positive bacteria is more limited compared to some other cephalosporins:

OrganismSusceptibilityMICSource
Staphylococcus aureusNearly all strains inhibited≤6.25 μg/ml
Other gram-positive cocciLess active than cefamandole-

Resistant Organisms

Several pathogens demonstrate resistance to cefonicid:

OrganismSusceptibilitySource
Serratia marcescensMost strains resistant
Pseudomonas aeruginosaAll strains resistant
Acinetobacter spp.Resistant
Bacteroides fragilisResistant

Clinical Applications

Therapeutic Uses

Based on its spectrum of activity and pharmacokinetic profile, cefonicid has been employed in the treatment of various infections:

Infection TypeEffectivenessDosingSource
Urinary tract infectionsEffective1g daily single dose
Lower respiratory tract infectionsEffective-
Community-acquired pneumoniaCost-effective alternative-
Soft tissue infectionsLess effective than cefazolin against S. aureus-
Bone infectionsIndicated-
Genitourinary infectionsComparable to cefamandole or amoxicillin1g daily single dose
S. aureus endocarditisNot effective with single daily dosing-

Surgical Prophylaxis

Cefonicid has demonstrated effectiveness in surgical prophylaxis:

Surgery TypeEffectivenessDosingComparisonSource
HysterectomyComparable to cefoxitin1g single preoperative dosevs. cefoxitin 1-2g pre- and post-op
Cesarean sectionComparable to cefoxitin1g single preoperative dosevs. cefoxitin 1-2g pre- and post-op
CholecystectomyComparable to cefoxitin1g single preoperative dosevs. cefoxitin 1-2g pre- and post-op
Colorectal surgeryComparable to cefoxitin1g single preoperative dosevs. cefoxitin 1-2g pre- and post-op
Biliary tract surgeryPotential cost-effective alternative-vs. cefoxitin
Adverse EffectDescriptionSource
HypersensitivityMay cause allergic skin reaction
Respiratory sensitizationMay cause allergy or asthma symptoms if inhaled
Generalized sensitivity reactionCan include itch, wheal, skin rash, fever, chills, blood changes, joint pain, swelling, and redness
Renal toxicityPotentially severe, including acute kidney failure
Neurological effectsVarious symptoms possible
Effects on coagulationHealing and clotting may be slowed

Cross-Sensitivity

Cross-sensitivity may occur between cephalosporins (including cefonicid), cephamycins, and penicillins, making careful patient history assessment essential before administration .

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